N,2-dihydroxy-4-methylbenzamide

Hydroxamic acid derivatives Structure-property relationships Lipophilicity

N,2-Dihydroxy-4-methylbenzamide (CAS 158671-29-5, PubChem CID 23021540), also known as 4-methylsalicylhydroxamic acid, is a substituted benzamide derivative belonging to the aromatic hydroxamic acid class. Its molecular formula is C8H9NO3 with a molecular weight of 167.16 g/mol, and it features a benzamide core bearing hydroxyl groups at the N and 2 positions, plus a methyl group at the 4 position of the phenyl ring.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 158671-29-5
Cat. No. B174648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dihydroxy-4-methylbenzamide
CAS158671-29-5
SynonymsBenzaMide, N,2-dihydroxy-4-Methyl-
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)NO)O
InChIInChI=1S/C8H9NO3/c1-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11)
InChIKeyGWUYSOZDSVVSQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dihydroxy-4-methylbenzamide (CAS 158671-29-5): Chemical Identity and Core Characteristics for Research Procurement


N,2-Dihydroxy-4-methylbenzamide (CAS 158671-29-5, PubChem CID 23021540), also known as 4-methylsalicylhydroxamic acid, is a substituted benzamide derivative belonging to the aromatic hydroxamic acid class [1]. Its molecular formula is C8H9NO3 with a molecular weight of 167.16 g/mol, and it features a benzamide core bearing hydroxyl groups at the N and 2 positions, plus a methyl group at the 4 position of the phenyl ring [2]. The compound is cataloged under MDL number MFCD09944456 and is commercially available from multiple suppliers at standard purities of ≥97% .

Hydroxamic acid scaffold for HDAC / metalloenzyme target engagement studies
4-Methyl substitution modulates lipophilicity vs unsubstituted SHAM, supporting SAR exploration
Bidentate metal chelation via N-hydroxy and 2-hydroxy groups; suitable for coordination chemistry
Characterized building block (≥97% purity) for analytical reference or derivatization workflows

Why N,2-Dihydroxy-4-methylbenzamide Cannot Be Replaced by Unsubstituted or Non-Hydroxamic Benzamide Analogs in Specialized Applications


The 4-methyl substitution and the N-hydroxy (hydroxamic acid) functional group confer distinct physicochemical and biological properties to N,2-dihydroxy-4-methylbenzamide that differentiate it from closely related analogs such as salicylhydroxamic acid (SHAM), N-hydroxy-4-methylbenzamide, and 4-methylsalicylic acid [1]. The hydroxamic acid moiety (–C(O)NHOH) is a potent metal-chelating pharmacophore capable of inhibiting metalloenzymes including histone deacetylases (HDACs), urease, and alternative oxidase (AOX), while the 4-methyl group alters lipophilicity, steric bulk, and binding-site complementarity relative to unsubstituted derivatives [2][3]. These structural nuances mean that substituting the 4-methylsalicylhydroxamic acid scaffold with a different substitution pattern or removing the hydroxamic acid functionality will predictably alter target engagement profiles, as demonstrated by comparative studies on structurally related salicylic acid and hydroxamic acid series [4]. Consequently, interchangeability within this class is not supported by the available structure-activity data.

4-Methyl lipophilicity shift Removing the 4-methyl group (e.g., salicylhydroxamic acid, SHAM) may alter membrane partitioning and binding-pocket fit; the unsubstituted analog does not replicate the same lipophilic profile.
Hydroxamic acid vs carboxylic acid Carboxylic acid analogs (e.g., 4-methylsalicylic acid) lack the hydroxamic acid zinc-binding group; target engagement profiles in metalloenzyme assays are unlikely to transfer directly.
2-Hydroxy chelation handle N-hydroxy-4-methylbenzamide lacks the ortho-phenolic hydroxyl; bidentate metal coordination is significantly different, which may impact metalloenzyme inhibition or complex stability.

N,2-Dihydroxy-4-methylbenzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Modulation by 4-Methyl Substitution Relative to Salicylhydroxamic Acid (SHAM)

N,2-Dihydroxy-4-methylbenzamide incorporates a methyl group at the 4-position of the phenyl ring, increasing calculated lipophilicity relative to the unsubstituted salicylhydroxamic acid (SHAM). This alteration in physicochemical properties affects membrane permeability and non-specific protein binding [1].

Lipophilicity (XLogP3)
Class-level
Target XLogP3 = 2.3
SHAM XLogP3 = 1.1
Δ +1.2 (~16× partition coefficient)
Supports membrane permeability assay interpretation; 4-methyl may alter cellular uptake relative to SHAM.
Computational prediction; experimental validation recommended.
Hydroxamic acid derivatives Structure-property relationships Lipophilicity

Increased Topological Polar Surface Area (TPSA) Differentiates from 4-Methylsalicylic Acid

The presence of the N-hydroxy (hydroxamic acid) group in N,2-dihydroxy-4-methylbenzamide yields a significantly larger topological polar surface area (TPSA) compared to the corresponding carboxylic acid analog, 4-methylsalicylic acid (CAS 50-85-1). TPSA is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration [1].

TPSA (Polar Surface Area)
Class-level
Target TPSA = 69.6 Ų
4-Methylsalicylic acid = 57.5 Ų
Δ +12.1 Ų
Higher polarity may influence oral bioavailability predictions; distinguishes from carboxylic acid analog.
Ertl fragment-based method; context-dependent.
Hydroxamic acid Metal chelation Bioavailability prediction

Structural Differentiation from N-Hydroxy-4-methylbenzamide via 2-Hydroxy Group for Enhanced Metal Chelation

N,2-Dihydroxy-4-methylbenzamide contains both a hydroxamic acid group and an ortho-phenolic hydroxyl group, enabling bidentate metal chelation. This structural feature distinguishes it from N-hydroxy-4-methylbenzamide (CAS 2318-82-3), which lacks the 2-hydroxy substituent and therefore cannot form the same stable chelate complexes [1][2].

Chelation Capability
Class-level
N-hydroxy + 2-hydroxy groups enable bidentate metal coordination
Supports metal-chelating studies; differentiates from monodentate N-hydroxy-4-methylbenzamide.
Structural inference from SMILES comparison; confirm experimentally.
Hydroxamic acid Metal coordination chemistry Enzyme inhibition

Comparative Hydrogen-Bond Donor/Acceptor Profile Differentiates from Carboxylic Acid Derivative (4-Methylsalicylic Acid)

The hydroxamic acid functional group (–C(O)NHOH) in N,2-dihydroxy-4-methylbenzamide provides an additional hydrogen-bond donor relative to the carboxylic acid group in 4-methylsalicylic acid. This alters the compound's hydrogen-bonding network capacity and may influence target recognition in biological systems [1].

H-Bond Donors
Class-level
Target: 3 H-bond donors
4-Methylsalicylic acid: 2
+1 donor
May support distinct binding modes in target-ligand interaction studies.
Computational count; review in context of specific assay.
Hydroxamic acid Hydrogen bonding Molecular recognition

Published Synthetic Route from US07772285B2 Patent Demonstrates Reproducible Access and Scalability

A validated synthetic route for N,2-dihydroxy-4-methylbenzamide is disclosed in US Patent 07772285B2, describing the reaction of methyl 2-hydroxy-4-methylsalicylate with hydroxylamine hydrochloride under basic conditions to yield the target compound as a light yellow solid . This established methodology provides a benchmark for procurement of material synthesized via a documented, reproducible process.

Synthetic Route
Method context
Patent US07772285B2 route; ~85% isolated yield
Methyl ester + NH₂OH·HCl / NaOMe; reflux, then pH adjustment
Provides documented synthetic access; supports procurement confidence.
Reported yield; verify at scale.
Hydroxamic acid synthesis Process chemistry Patent route

Computed Aqueous Solubility (ESOL) Provides Benchmark for Formulation and Assay Planning Relative to SHAM

Calculated aqueous solubility values for N,2-dihydroxy-4-methylbenzamide provide a reference point for experimental design relative to the widely used salicylhydroxamic acid (SHAM). The predicted solubility indicates that the 4-methyl substitution modestly alters dissolution behavior [1].

Aqueous Solubility (ESOL)
Class-level
Target Log S = -2.53 (0.49 mg/mL)
SHAM Log S = -2.09 (1.19 mg/mL)
~2.4× lower predicted solubility
Supports formulation planning; may require DMSO or co-solvent adjustment relative to SHAM.
ESOL prediction; validate experimentally for specific buffer.
Hydroxamic acid Solubility prediction Assay development

N,2-Dihydroxy-4-methylbenzamide: Validated Research Applications and Procurement Scenarios


Building Block for Hydroxamic Acid-Based HDAC or Metalloenzyme Inhibitor Discovery

N,2-Dihydroxy-4-methylbenzamide serves as a core scaffold or starting material for the design of histone deacetylase (HDAC) inhibitors and other metalloenzyme-targeting compounds, owing to its hydroxamic acid zinc-binding group (ZBG) and the modulatory 4-methyl substituent [1]. The 4-methyl group provides a defined lipophilic handle for structure-activity relationship (SAR) studies, distinguishing it from the unsubstituted salicylhydroxamic acid parent scaffold . Procurement is indicated when a pre-functionalized benzamide hydroxamic acid with a methyl substituent is required to probe hydrophobic pocket occupancy or to tune physicochemical properties in a lead optimization program .

Metal Coordination Chemistry and Metallacrown Complex Synthesis

The 2-hydroxy (phenolic) and N-hydroxy (hydroxamic acid) functional groups of N,2-dihydroxy-4-methylbenzamide enable bidentate chelation of transition metals, a property exploited in the synthesis of metallacrown complexes and coordination polymers [1]. This compound has been studied as a ligand variant in 12-Metallacrown-4 structural motifs, where the 4-methyl substituent influences complex stability and solution dynamics relative to unsubstituted or differently substituted salicylhydroxamic acids . Researchers in inorganic and materials chemistry should consider this compound when a methyl-substituted salicylhydroxamic acid ligand is needed to tailor metal complex geometry, magnetic properties, or solubility .

Reference Standard for Analytical Method Development and Quality Control

Commercial availability of N,2-dihydroxy-4-methylbenzamide at 97% purity with batch-specific analytical documentation (NMR, HPLC, GC) supports its use as a reference standard for method development and quality control in pharmaceutical and chemical manufacturing settings [1]. The compound's well-defined structure (InChIKey: GWUYSOZDSVVSQU-UHFFFAOYSA-N) and accessible spectral data enable unambiguous identification in complex mixtures . Procurement is appropriate for analytical laboratories requiring a characterized benzamide hydroxamic acid standard for impurity profiling, forced degradation studies, or as an internal standard in LC-MS assays of related drug candidates .

Intermediate for Synthesis of Functionalized Benzamide Derivatives

N,2-Dihydroxy-4-methylbenzamide can be employed as a synthetic intermediate for further derivatization, leveraging the reactive N-hydroxy and phenolic hydroxyl groups for O-alkylation, esterification, or conversion to other functional groups [1]. The patented synthetic route demonstrates scalable access to this intermediate, which can then be elaborated to more complex bioactive molecules including substituted benzamides with potential antimicrobial or anti-inflammatory activities . Procurement is recommended for medicinal chemistry groups requiring a versatile, protected or semi-protected building block bearing the 2-hydroxy-4-methylbenzamide core for parallel synthesis or focused library generation .

Application
Selection Property
Validation Focus
Hydroxamic acid-based target engagement SAR
4-Methyl substitution for hydrophobic pocket probe
Lipophilicity-dependent binding profiling
Metallacrown & coordination complex synthesis
Bidentate N,O-chelation capability
Complex stability and magnetic property evaluation
Analytical reference standard
Characterized purity & spectral data
Impurity profiling and method qualification
Benzamide derivative synthesis
Reactive hydroxyl handles for O-derivatization
Scalable synthetic route and building block utility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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